Aripiprazole-d8 N,N-Dioxide Aripiprazole-d8 N,N-Dioxide
Brand Name: Vulcanchem
CAS No.: 1346603-98-2
VCID: VC0122933
InChI: InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
Molecular Formula: C23H27Cl2N3O4
Molecular Weight: 488.435

Aripiprazole-d8 N,N-Dioxide

CAS No.: 1346603-98-2

Reference Standards

VCID: VC0122933

Molecular Formula: C23H27Cl2N3O4

Molecular Weight: 488.435

Aripiprazole-d8 N,N-Dioxide - 1346603-98-2

CAS No. 1346603-98-2
Product Name Aripiprazole-d8 N,N-Dioxide
Molecular Formula C23H27Cl2N3O4
Molecular Weight 488.435
IUPAC Name 7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Standard InChIKey QMMBGUILKWQHOA-FUEQIQQISA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
Synonyms 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone;
PubChem Compound 71313453
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator